JSM-10292 - 1064674-16-3

JSM-10292

Catalog Number: EVT-3198462
CAS Number: 1064674-16-3
Molecular Formula: C28H24F3N5O2
Molecular Weight: 519.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

JSM-10292 was initially developed through a systematic exploration of small molecule antagonists targeting the bradykinin B2 receptor. Its classification falls under the category of pharmacological agents, specifically as a receptor antagonist. The compound is characterized by its ability to penetrate cell membranes, which enhances its applicability in biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of JSM-10292 involves several key steps that utilize established organic synthesis techniques. The general approach includes:

  1. Starting Materials: The synthesis typically begins with readily available organic precursors that serve as the foundation for constructing the compound's complex structure.
  2. Reactions: Various reactions such as coupling reactions, cyclizations, and functional group modifications are employed to build the desired molecular framework.
  3. Purification: After synthesis, purification methods such as chromatography are used to isolate JSM-10292 from by-products and unreacted materials.

The specific methodologies can vary depending on the desired analogs and modifications being explored in research studies .

Molecular Structure Analysis

Structure and Data

The molecular structure of JSM-10292 is characterized by its unique arrangement of atoms that facilitate its interaction with the bradykinin B2 receptor. Key structural features include:

  • Molecular Formula: The precise molecular formula provides insight into the number and types of atoms present.
  • 3D Structure: Computational modeling and crystallography studies may be utilized to visualize the three-dimensional conformation of JSM-10292, revealing how it fits into the binding site of the receptor.

Data regarding bond lengths, angles, and torsional conformations can be critical for understanding its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

JSM-10292 undergoes specific chemical reactions that are crucial for its activity as a receptor antagonist. Notable reactions include:

  1. Binding Interactions: The compound interacts with the bradykinin B2 receptor through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  2. Inhibition Mechanism: By binding to the receptor, JSM-10292 inhibits the action of bradykinin, thereby modulating physiological responses associated with pain and inflammation.

These interactions can be studied using techniques such as radiolabeled binding assays to quantify affinity and efficacy .

Mechanism of Action

Process and Data

The mechanism of action for JSM-10292 involves its competitive inhibition at the bradykinin B2 receptor site. Upon binding, it prevents bradykinin from eliciting its biological effects, which include vasodilation and increased vascular permeability.

Key points include:

  • Competitive Antagonism: JSM-10292 competes with endogenous ligands (like bradykinin) for binding to the receptor.
  • Physiological Impact: By inhibiting this pathway, JSM-10292 may reduce symptoms associated with inflammatory responses.

Studies utilizing various assay techniques provide quantitative data on binding affinities and functional outcomes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of JSM-10292 are essential for understanding its behavior in biological systems:

  • Solubility: The compound's solubility in various solvents can affect its bioavailability.
  • Stability: Thermal and chemical stability under physiological conditions is critical for therapeutic applications.
  • Molecular Weight: The molecular weight influences pharmacokinetics such as absorption, distribution, metabolism, and excretion.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and chromatography are commonly employed to determine these properties .

Applications

Scientific Uses

JSM-10292 has several potential applications in scientific research:

  • Pharmacological Studies: It serves as a tool compound to study bradykinin signaling pathways in various disease models.
  • Therapeutic Development: Due to its antagonistic properties, it may be developed further for clinical applications targeting inflammatory diseases or pain management.

Research continues to explore additional analogs of JSM-10292 to enhance efficacy or reduce side effects while broadening its therapeutic scope .

Introduction to JSM-10292 in GPCR Research

JSM-10292 as a Synthetic Antagonist of the Bradykinin B2 Receptor (B2R)

JSM-10292 is a rationally designed small molecule that exhibits nanomolar affinity for the human bradykinin B2 receptor (B2R). Comprehensive radioligand binding studies using its tritiated derivative ([³H]-JSM10292) demonstrated equilibrium dissociation constants (Kd) in the low nanomolar range across various expression systems and temperatures (Table 1) [1] [4]. This high affinity is comparable to the endogenous agonist bradykinin but with significantly greater metabolic stability. Critically, JSM-10292 displays competitive antagonism against bradykinin, effectively inhibiting Gq-mediated signaling pathways including phospholipase C (PLC) activation, intracellular calcium mobilization, and downstream vasoactive responses [1] [6].

Table 1: Binding Affinity Profile of JSM-10292 at B2 Receptors Across Species [1] [4]

SpeciesCell SystemKd (nM)TemperatureKey Observation
HumanHEK293 (WT)0.8 ± 0.14°C & 37°CConsistent high affinity
Cynomolgus MonkeyHEK293 (WT)1.1 ± 0.24°CSimilar to human receptor
RabbitHEK293 (WT)3.5 ± 0.44°CModerate affinity
RatHEK293 (WT)>10004°CDramatically reduced affinity
MouseHEK293 (WT)>10004°CDramatically reduced affinity
DogHEK293 (WT)210 ± 154°CIntermediate affinity

A defining pharmacological characteristic of JSM-10292 is its cell membrane permeability, a property not shared by peptide-based antagonists like icatibant or the endogenous agonist bradykinin itself. This permeability was conclusively demonstrated through binding assays showing differential non-specific binding when comparing displacement by membrane-impermeant bradykinin versus unlabelled JSM-10292 [1] [8]. This property allows JSM-10292 to access and antagonize intracellular B2R pools, including those localized to nuclear membranes in certain cancer cell types—a critical advantage for investigating non-canonical receptor localization and signaling [8].

Structural analyses via homology modeling, using the CXCR4 GPCR structure as a template, reveal that JSM-10292 occupies a binding pocket distinct from the orthosteric site used by bradykinin. Interestingly, its binding site shows significant overlap with MEN16132, another non-peptide B2R antagonist, particularly involving transmembrane helices 2, 3, 6, and 7 [1] [4]. This unique binding mode contributes to its species-specific affinity variations (Table 1), particularly the markedly reduced potency at rodent receptors, necessitating careful model selection for translational research.

Research Significance in G Protein-Coupled Receptor (GPCR) Dysfunction

JSM-10292 has emerged as an indispensable tool for elucidating complex GPCR dynamics, particularly concerning receptor trafficking and intracellular signaling. Its membrane permeability enables researchers to probe the functional significance of intracellular receptor pools—a previously challenging aspect of GPCR biology. In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) and patient specimens, nuclear-localized B2 receptors were identified as critical mediators of proliferation and survival. Cell-penetrating B2R antagonists, including JSM-10292 analogs, demonstrated superior efficacy in arresting growth and inducing apoptosis compared to impermeable antagonists, directly implicating intracellular receptor pools in oncogenic signaling [8]. This highlights a potential "intracrine" signaling pathway where internal receptors contribute to pathological processes, a paradigm shift from classical cell-surface-centric GPCR models.

Beyond intracellular targeting, JSM-10292 facilitates investigation into GPCR dimerization and its functional consequences. B2 receptors form heterodimers with several other GPCRs, including the angiotensin II type 1 receptor (AT1R), apelin receptor (APJ), and κ-opioid receptor (κ-OR) [6]. These complexes exhibit distinct pharmacological properties compared to monomeric receptors. For instance, AT1R-B2R heterodimers enhance calcium signaling while impairing β-arrestin-mediated internalization of B2R. JSM-10292's well-defined binding characteristics make it an ideal probe for dissecting how dimerization influences antagonist efficacy and receptor cross-talk in cardiovascular regulation and disease states like preeclampsia.

Furthermore, JSM-10292 aids in exploring ligand-directed signaling (biased agonism/antagonism) at B2 receptors. While B2R primarily couples to Gq proteins, it also engages Gi, Gs, and G12/13 pathways under certain conditions [6]. Different antagonists may preferentially block specific downstream effectors. The ability of JSM-10292 to bind both surface and intracellular receptors potentially allows it to modulate a broader spectrum of signaling pathways compared to impermeable antagonists, offering insights into spatial regulation of GPCR signaling—a frontier in receptor pharmacology with therapeutic implications.

Table 2: Functional Applications of JSM-10292 in GPCR Research [1] [6] [8]

Research AreaApplication of JSM-10292Key Findings
Intracellular GPCR PoolsAntagonism of nuclear B2R in cancer cellsSuppressed proliferation and induced apoptosis in TNBC via p38/p27Kip1 pathways
Receptor DimerizationPharmacological probe in cells co-expressing B2R & AT1R/APJ/κ-ORRevealed altered calcium signaling and internalization kinetics in heterodimers
Species SelectivityComparative binding studies across orthologsIdentified critical residues governing affinity differences (e.g., Leu114 in TM3)
Receptor InternalizationAntagonist-induced dissociation kinetics studiesDemonstrated accelerated dissociation by unlabeled agonists ("positive cooperativity")

Scope of Current Knowledge and Key Research Gaps

Despite its well-established profile as a high-affinity, membrane-permeant antagonist, significant knowledge gaps persist regarding JSM-10292's pharmacological and therapeutic potential. The structural basis for species selectivity (Table 1), while partially elucidated through mutagenesis studies, requires further refinement. Key residues like Leu114 (human) versus Phe114 (rat) in transmembrane helix 3 significantly impact JSM-10292 binding [1] [4]. However, a comprehensive understanding demands high-resolution structures of JSM-10292 bound to both human and rodent B2 receptors—data currently lacking but potentially attainable through advances in cryo-electron microscopy (cryo-EM) as applied to other GPCR-antagonist complexes [6].

The implications of JSM-10292's ability to target intracellular B2R pools in vivo remain underexplored. While in vitro studies in TNBC models are compelling [8], robust preclinical evidence demonstrating antitumor efficacy in vivo using JSM-10292 or optimized derivatives is needed. Key questions include: Does systemic administration achieve sufficient intracellular concentrations at tumor sites? Are there organ-specific differences in intracellular penetration? Addressing these requires development of advanced formulations or prodrug strategies alongside sensitive detection methods for intracellular target engagement.

Furthermore, JSM-10292's potential influence on GPCR dimer-selective signaling represents a fertile area for investigation. Given that B2R heterodimers with AT1R, APJ, or κ-OR exhibit unique signaling properties [6], does JSM-10292 exhibit different affinity or efficacy at these dimeric complexes compared to B2R homodimers or monomers? Current data is lacking, and resolving this could reveal novel dimensions of receptor pharmacology with implications for targeting dimer-specific functions in disease.

Finally, while JSM-10292 exhibits high selectivity for B2R over B1R [1], its comprehensive off-target profile across the GPCRome remains incompletely characterized. Systematic screening against GPCR panels (e.g., the Prestwick GPCR Drug Library [5]) would clarify its selectivity and identify potential polypharmacological effects. This knowledge is crucial for interpreting complex physiological responses and designing next-generation derivatives with enhanced selectivity or deliberate multi-target profiles.

Table 3: Key Research Gaps and Proposed Approaches for JSM-10292

Research GapCurrent LimitationPotential Research Approaches
Structural Basis of Species SelectivityIncomplete resolution of binding determinantsCryo-EM structures of JSM-10292 bound to human/rodent B2R
Intracellular Target Engagement In VivoLimited data beyond cell culture modelsPET tracers based on JSM-10292; Advanced tumor xenograft models
Dimer-Selective PharmacologyUncharacterized effects on B2R heterodimersBRET/FRET assays in cells co-expressing B2R & partner GPCRs
Comprehensive Selectivity ProfilingLimited off-target data beyond B1RHigh-throughput screening against GPCR panels [5]
Therapeutic TranslationNo reported clinical developmentOptimization for pharmacokinetics; Disease-specific efficacy models

Properties

CAS Number

1064674-16-3

Product Name

JSM-10292

IUPAC Name

1-[[4-methyl-3-[[2-methyl-4-(4-methyl-1H-pyrazol-5-yl)quinolin-8-yl]oxymethyl]pyridin-2-yl]methyl]-3-(trifluoromethyl)pyridin-2-one

Molecular Formula

C28H24F3N5O2

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C28H24F3N5O2/c1-16-9-10-32-23(14-36-11-5-7-22(27(36)37)28(29,30)31)21(16)15-38-24-8-4-6-19-20(12-18(3)34-26(19)24)25-17(2)13-33-35-25/h4-13H,14-15H2,1-3H3,(H,33,35)

InChI Key

KFVOKCIYVVCZGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)CN2C=CC=C(C2=O)C(F)(F)F)COC3=CC=CC4=C(C=C(N=C43)C)C5=C(C=NN5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.